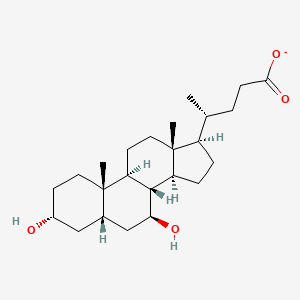
Taxiresinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxiresinol is a lignan that consists of tetrahydrofuran substituted by a 3,4-dihydroxyphenyl group at position 2, a hydroxymethyl group at position 3 and a 4-hydroxy-3-methoxybenzyl group at position 4. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, a member of oxolanes and a member of guaiacols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity Taxiresinol, a lignan found in the heartwood of Taxus wallichiana, has demonstrated notable anticancer activity in vitro against various cancer cell lines including colon, liver, ovarian, and breast cancer. Its absolute configuration has been determined through chemical correlation and X-ray crystallography, highlighting its potential in cancer research and therapy (Chattopadhyay et al., 2003).
Anti-ulcerogenic Effects Research on lignans from Taxus baccata L., including this compound, has shown significant anti-ulcerogenic activity. These findings come from an in vivo model studying ethanol-induced ulcerogenesis in rats, where this compound exhibited the most prominent effect among the tested lignans (Gurbuz et al., 2004).
Hypoglycemic Effects The wood of Taxus yunnanensis, containing this compound among its lignans, was studied for its hypoglycemic effects in streptozotocin-induced diabetic rats. The research demonstrated that this compound significantly lowered fasting blood glucose levels, suggesting a potential for managing diabetes (Banskota et al., 2006).
Hepatoprotective Effects this compound, isolated from Taxus yunnanensis, has been investigated for its hepatoprotective effects against D-galactosamine and lipopolysaccharide-induced liver injury in mice. The study suggests that this compound can significantly inhibit hepatocyte DNA fragmentation and apoptotic body formation, offering a potential therapeutic avenue for liver diseases (Nguyen et al., 2004).
Anti-inflammatory and Antinociceptive Activities this compound, among other lignans from Taxus baccata L., has shown to possess significant anti-inflammatory and antinociceptive activities. This research underlines its potential in the development of treatments for inflammatory conditions and pain management (Kuepeli et al., 2003).
Antioxidant Activity In addition to the above pharmacological activities, this compound has been recognized for its antioxidant properties. Its ability to mitigate oxidative DNA damage and protect against toxicities, such as those induced by heavy metals in animal models, further expands its potential for health-promoting applications (Manigandan et al., 2015).
Eigenschaften
Molekularformel |
C19H22O6 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1 |
InChI-Schlüssel |
SNZZAHRDXCGWEM-CKFHNAJUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
Synonyme |
taxiresinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




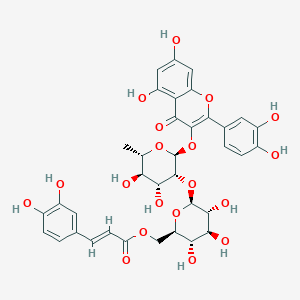

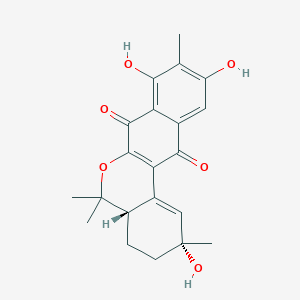






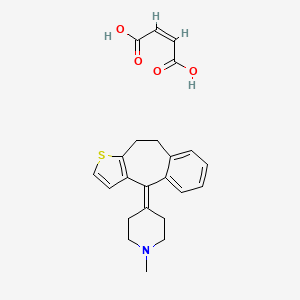
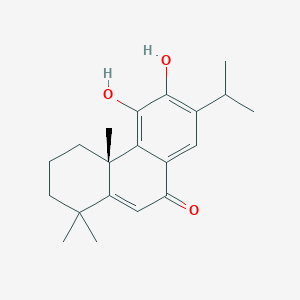
![(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid](/img/structure/B1249378.png)
